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Compound of Interest

Compound Name: Cefmatilen

Cat. No.: B1668855

An In-depth Examination of the Non-clinical Safety Profile of a Novel Oral Cephalosporin

This technical guide provides a comprehensive overview of the preclinical toxicology studies
conducted on Cefmatilen hydrochloride hydrate, an oral cephalosporin antibiotic. The
information is intended for researchers, scientists, and drug development professionals,
offering a detailed summary of findings from single-dose, repeated-dose, and reproductive
toxicity studies. This document synthesizes key data into structured tables, outlines detailed
experimental methodologies, and presents visual representations of experimental workflows
and toxicological mechanisms.

Executive Summary

Cefmatilen hydrochloride hydrate has undergone a series of preclinical toxicology evaluations
in both rodent (rat) and non-rodent (dog) species. The primary toxicological findings are related
to its antibiotic activity and its interaction with dietary iron. Key observations include
gastrointestinal disturbances, such as soft or reddish-brown feces, and at higher doses in dogs,
cystitis. No mortality was observed in single-dose toxicity studies up to 2000 mg/kg in rats and
1000 mg/kg in dogs. Repeated-dose studies established No-Observed-Adverse-Effect-Levels
(NOAELSs) for various durations. A notable finding in rats was the development of enterocolitis
during the withdrawal period of a 6-month study, which was attributed to the overgrowth of
Clostridium difficile.

Single-Dose Toxicity
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Single-dose toxicity studies were conducted in both rats and dogs to determine the acute toxic
potential of Cefmatilen hydrochloride hydrate.

Rat Studies

A single oral dose of 2000 mg/kg in rats did not result in any mortalities. The primary clinical
signs observed were diarrhea and soft feces, which are common findings for orally
administered antibiotics due to alterations in the intestinal flora. Reddish-brown feces were also
noted, a phenomenon attributed to the chelation of the drug or its metabolites with ferric ions
(Fe3t) present in the diet. Pathological examination revealed no significant drug-related
changes. The oral lethal dose in rats was consequently estimated to be greater than 2000
mg/kg.[1]

In an intravenous study using the sodium salt of Cefmatilen (S-1090-Na) at a dose of 2000
mg/kg, no deaths occurred. Transient clinical signs such as hypoactivity, abnormal gait, and
hypopnea were observed immediately after administration but resolved within four hours.
Pathological findings included slight cecal enlargement and renal tubular changes. The
intravenous lethal dose was also estimated to be above 2000 mg/kg.[1]

Dog Studies

In beagle dogs, single oral doses of 500 mg/kg and 1000 mg/kg did not lead to any deaths.
Clinical observations included vomiting, diarrhea, or mucous feces on the day of dosing. Similar
to rats, reddish-brown feces were observed. Increases in plasma urea nitrogen and iron were
noted the day after dosing. The oral lethal dose in dogs was determined to be more than 1000
mg/kg.[2]

Table 1: Summary of Single-Dose Toxicity Studies
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] Route of o Estimated
Species . . Dose Level(s) Key Findings
Administration Lethal Dose

No deaths,
diarrhea, soft
feces, reddish-
Rat Oral 2000 mg/kg brown feces. No > 2000 mg/kg[1]
significant
pathological

changes.

No deaths,
transient
hypoactivity,
abnormal gait,
Intravenous (as )
Rat ) 2000 mg/kg hypopnea. Slight > 2000 mg/kg[1]
sodium salt)
cecal
enlargement and
renal tubular

changes.

No deaths,
vomiting,
diarrhea, mucous
feces, reddish-
500 and 1000
Dog Oral brown feces. > 1000 mg/kg[2]
mg/kg
Increased
plasma urea
nitrogen and

iron.

Repeated-Dose Toxicity

Repeated-dose toxicity studies of varying durations were performed in rats and dogs to
characterize the toxicological profile of Cefmatilen hydrochloride hydrate upon prolonged
exposure.

Rat Studies
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One- and Three-Month Studies: In a one-month study, rats received oral doses of 80, 200, 500,
and 1250 mg/kg/day. A three-month study utilized doses of 100, 300, and 1000 mg/kg/day. No
deaths occurred in either study. Consistent findings across both studies at most dose levels
included soft feces, abdominal distention, increased food and water consumption, and cecal
enlargement. Reddish-brown feces were observed at doses of 300 mg/kg/day and higher. A
decrease in blood neutrophils was also a common finding. In the three-month study, the highest
dose group (1000 mg/kg/day) exhibited elevated liver drug-metabolizing enzyme activities in
males. Most of these changes were reversible upon drug withdrawal. The NOAEL was
determined to be 1250 mg/kg/day for the one-month study and 1000 mg/kg/day for the three-
month study.[3]

Six-Month Study: A six-month study in rats at doses of 100, 300, and 1000 mg/kg/day revealed
similar gastrointestinal effects as seen in the shorter studies. A significant finding in this study
was the occurrence of enterocolitis during the drug withdrawal period in the 300 and 1000
mg/kg/day groups, leading to one death and one moribund sacrifice in the high-dose group. A
supplemental study demonstrated that this was associated with a decrease in normal intestinal
flora and a subsequent overgrowth of Clostridium difficile and its D-1 toxin. These effects were
also observed with a comparator cephalosporin, cefdinir. The NOAEL for this study was
established at 100 mg/kg/day, a dose at which no enteritis was induced.[4]

Dog Studies

One- and Three-Month Studies: Beagle dogs were administered doses of 25, 100, and 400
mg/kg/day for one and three months. No mortalities were reported. Reddish-brown feces were
observed in all treated groups. In the three-month study, the 400 mg/kg/day group showed
signs of cystitis, including positive occult blood and erythrocytes in the urine, and
histopathological findings of inflammation in the urinary bladder. This was considered to be due
to chronic stimulation by metabolites of Cefmatilen in the urine and was reversible. The
NOAEL was 400 mg/kg/day for the one-month study and 100 mg/kg/day for the three-month
study.[5]

Six-Month Study: In a six-month study with doses of 40, 100, and 250 mg/kg/day, no
toxicologically significant changes were observed in the general condition of the dogs.
Reddish-brown feces were again a consistent finding. A tendency for increased plasma iron
was noted in the highest dose group but was not associated with anemia or hepatic injury. The
NOAEL in this study was determined to be 250 mg/kg/day.[6]
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Three-Month Juvenile Dog Study: A study in juvenile beagle dogs at doses of 50, 100, 200, and
400 mg/kg/day for three months also showed evidence of cystitis at the 200 and 400 mg/kg/day
doses. The NOAEL in juvenile dogs was established at 100 mg/kg/day.[7]

Table 2: Summary of Repeated-Dose Toxicity Studies

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5838998/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668855?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Species Duration

Dose Levels
(mglkgl/day)

Key Findings

NOAEL
(mglkgl/day)

Rat 1 Month

80, 200, 500,
1250

Soft feces,
abdominal
distention, cecal
enlargement,
reddish-brown
feces (=300
mg/kg),
decreased

neutrophils.

1250[3]

Rat 3 Months

100, 300, 1000

Similar to 1-
month study.
Elevated liver
enzymes in
males at 1000
mg/kg.

1000[3]

Rat 6 Months

100, 300, 1000

Similar to shorter
studies.
Enterocolitis
during
withdrawal (=300
mg/kg) due to C.
difficile

overgrowth.

100[4]

Dog 1 Month

25,100, 400

Reddish-brown

feces.

400[5]

Dog 3 Months

25, 100, 400

Reddish-brown
feces. Cystitis at
400 mg/kg.

100[5]

Dog 6 Months

40, 100, 250

Reddish-brown
feces. Increased
plasma iron at
250 mg/kg

250[6]
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without other

adverse effects.

Reddish-brown
_ 50, 100, 200, "
Juvenile Dog 3 Months 400 feces. Cystitis at 100[7]
=200 mg/kg.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies were conducted in rats to assess the effects
of Cefmatilen hydrochloride hydrate on fertility, embryonic and fetal development, and pre- and
postnatal development.

« Fertility and Early Embryonic Development: Doses of 100, 300, and 1000 mg/kg/day
administered to male and female rats before and during early pregnancy did not adversely
affect reproductive ability.[8] Common findings included loose and/or reddish-brown feces
and cecal enlargement in the parent animals. The NOAEL for parental general toxicity was
considered to be less than 100 mg/kg/day, while the NOAEL for reproductive toxicity and
embryo-fetal development was 1000 mg/kg/day.[8]

o Embryo-Fetal Development: Pregnant rats were treated with 100, 300, or 1000 mg/kg/day
during the period of organogenesis. While maternal toxicity (loose/reddish-brown feces,
increased cecum weight) was observed at all doses, there were no adverse effects on the
viability, growth, or development of the fetuses. The NOAEL for maternal general toxicity was
less than 100 mg/kg/day, and for developmental toxicity, it was 1000 mg/kg/day.[9]

e Pre- and Postnatal Development: Administration of up to 1000 mg/kg/day to female rats from
late pregnancy through lactation resulted in maternal toxicity similar to other studies. An
increased cecum weight was observed in the offspring at weaning. However, no
abnormalities in viability, physical development, sensory functions, behavior, or reproductive
function of the offspring were noted. The NOAEL for developmental and reproductive toxicity
in the offspring was 1000 mg/kg/day.[10]

Genotoxicity and Safety Pharmacology

As of the latest available information, specific study reports on the genotoxicity (e.g., Ames test,
chromosome aberration assay, micronucleus test) and a complete safety pharmacology core

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5838998/
https://www.benchchem.com/product/b1668855?utm_src=pdf-body
https://www.ema.europa.eu/en/ich-s7a-safety-pharmacology-studies-human-pharmaceuticals-scientific-guideline
https://www.ema.europa.eu/en/ich-s7a-safety-pharmacology-studies-human-pharmaceuticals-scientific-guideline
https://www.altasciences.com/sites/default/files/2022-04/The-Altascientist_issue13_2022.pdf
https://www.scitechnol.com/screening-urine-blood-using-limited-sample-preparation-information-dependent-acquisition-lcmsms-alternative-immunoassays-forensic-toxicology-Sxps.php?article_id=1607
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668855?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

battery (assessing cardiovascular, respiratory, and central nervous system effects) for
Cefmatilen hydrochloride hydrate were not publicly available in the searched literature.
Standard preclinical development programs for pharmaceuticals typically include these
assessments to evaluate mutagenic potential and effects on vital functions.

Experimental Protocols

While the full, detailed protocols for the cited studies are not publicly available, the following
sections outline the general methodologies typically employed in such preclinical toxicology
studies.

Animal Models and Husbandry

e Species: Sprague-Dawley rats and Beagle dogs are commonly used rodent and non-rodent
species, respectively, in preclinical toxicology.

e Housing: Animals are typically housed in controlled environments with regulated
temperature, humidity, and light-dark cycles.

o Diet and Water: Standard laboratory chow and water are provided ad libitum, except during
fasting periods for specific procedures.

Dosing and Administration

e Formulation: For oral administration, Cefmatilen hydrochloride hydrate is typically
suspended in a suitable vehicle, such as an aqueous solution of methylcellulose.

o Administration: Dosing is performed by oral gavage for rats and oral administration of
capsules for dogs, once dalily.

Observations and Examinations

 Clinical Observations: Daily observations for mortality, moribundity, and clinical signs of
toxicity are conducted. Detailed physical examinations are performed regularly.

e Body Weight and Food/Water Consumption: Measured at regular intervals throughout the
study.
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» Hematology and Clinical Chemistry: Blood samples are collected at specified time points for
analysis of a standard panel of hematological and biochemical parameters.

» Urinalysis: Urine samples are collected to assess urinary parameters.

» Pathology: At the end of the study, a full necropsy is performed. Organs are weighed, and
tissues are collected and preserved for histopathological examination.

Toxicological Mechanisms and Signaling Pathways
Interaction with Dietary Iron

The consistent observation of reddish-brown feces in both rats and dogs is a result of the
formation of a chelated complex between Cefmatilen hydrochloride hydrate or its metabolites
and ferric ions (Fe3*) present in the standard laboratory diet. This is a chemical interaction and
is not considered a direct toxic effect on the gastrointestinal tract.

In the Gastrointestinal Lumen

Dietary Ferric Iron (Fe3*)

nelatio Chelated Complex S Reddish-brown Feces

Cefmatilen or
its metabolites

Click to download full resolution via product page

Mechanism of Reddish-brown Feces Formation.

Antibiotic-Associated Enterocolitis

The enterocolitis observed in the 6-month rat study during the withdrawal phase is a known risk
associated with broad-spectrum antibiotics. The mechanism involves the disruption of the
normal gut microbiota, which allows for the overgrowth of pathogenic bacteria like Clostridium
difficile. This bacterium then produces toxins that cause inflammation of the colon.
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Pathogenesis of Antibiotic-Associated Enterocolitis

Oral Administration of
Cefmatilen Hydrochloride Hydrate

Disruption of Normal
Intestinal Flora

:

Overgrowth of
Clostridium difficile

:

Production of
Toxins (e.g., Toxin D-1)

:

Inflammation of Cecum
and Colon (Enterocolitis)

Clinical Signs:
Mucous Feces, Weight Loss

Click to download full resolution via product page

Workflow of Cefmatilen-Associated Enterocolitis.

Conclusion

The preclinical toxicology profile of Cefmatilen hydrochloride hydrate demonstrates a safety
profile consistent with other oral cephalosporin antibiotics. The primary findings are related to
its pharmacological activity, leading to gastrointestinal disturbances, and a specific interaction
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with dietary iron. The development of cystitis in dogs at high doses warrants consideration in
clinical monitoring. The potential for C. difficile-associated enterocolitis, as observed in long-
term rat studies, is a known class effect of broad-spectrum antibiotics. The established
NOAELSs in various studies provide a basis for determining safe starting doses for human
clinical trials. Further information on the genotoxic potential and effects on vital organ functions
from dedicated safety pharmacology studies would provide a more complete safety
assessment.
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[https://www.benchchem.com/product/b1668855#preclinical-toxicology-studies-of-cefmatilen-
hydrochloride-hydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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